Cyclopropyldiphenylsulfonium
Description
Historical Development of Sulfonium (B1226848) Ylides in Organic Synthesis
The chemistry of sulfur ylides dates back to 1930 with the initial discoveries by Ingold and Jessop. mdpi.comunibo.it However, it was the seminal work of A.W. Johnson, and later E.J. Corey and Michael Chaykovsky in the 1960s, that truly unlocked the synthetic potential of these species. mdpi.comunibo.itwikipedia.orgsunrisechemical.com Their research demonstrated the utility of sulfur ylides in the synthesis of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively. mdpi.comwikipedia.orgorganic-chemistry.org This collection of reactions, now famously known as the Johnson–Corey–Chaykovsky reaction, has become a cornerstone of modern organic chemistry. mdpi.comwikipedia.orgsunrisechemical.com
The fundamental reactivity of a sulfur ylide involves the nucleophilic addition of the ylide's carbanion to an electrophilic center, such as the carbon of a carbonyl group. wikipedia.orgorganic-chemistry.org This initial step forms a betaine (B1666868) intermediate, which then undergoes an intramolecular ring closure to furnish a three-membered ring, expelling a sulfide (B99878) as a leaving group. wikipedia.orgorganic-chemistry.org This mechanism contrasts with the related Wittig reaction, where the stronger phosphorus-oxygen double bond formation drives the reaction towards olefination rather than epoxidation. wikipedia.org
Over the years, the scope of sulfur ylide chemistry has expanded significantly, with developments in asymmetric catalysis providing access to enantioenriched products. mdpi.comunibo.it The stability of sulfonium ylides is a key factor influencing their reactivity. Stabilized ylides, often bearing an electron-withdrawing group, are generally easier to handle and exhibit different reactivity patterns compared to their more reactive, unstabilized counterparts. oaepublish.comadichemistry.com
Strategic Importance of Cyclopropyldiphenylsulfonium as a Reactive Intermediate
This compound holds a special place within the family of sulfonium salts due to the unique reactivity of the corresponding ylide. A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated during a chemical reaction and quickly transforms into a more stable species. wikipedia.org These transient species are crucial in understanding reaction mechanisms. wikipedia.orgnih.govallen.in
The ylide derived from this compound salt is a particularly valuable reagent for several key synthetic transformations. orgsyn.org Its reaction with aldehydes and ketones provides a facile route to cyclobutanones. orgsyn.org Furthermore, it can be employed in the synthesis of γ-butyrolactones and specifically substituted cyclopentanones. orgsyn.org When reacted with α,β-unsaturated carbonyl compounds, the ylide derived from this compound leads to the formation of spiropentanes. orgsyn.org
The preparation of this compound salts, such as the tetrafluoroborate (B81430) or trifluoromethanesulfonate (B1224126), is a critical aspect of its utility. orgsyn.orgpatsnap.com While early methods often involved the use of expensive silver salts like silver tetrafluoroborate, alternative, more cost-effective synthetic routes have been developed. orgsyn.orgpatsnap.com For instance, a method for synthesizing this compound trifluoromethanesulfonate has been reported, which involves the reaction of 3-halopropyl trifluoromethanesulfonate with diphenyl sulfide, followed by treatment with a strong base. patsnap.com This avoids the use of silver salts and provides a more scalable process. patsnap.com
The strategic importance of this compound is further highlighted by its recent application as an allylation reagent. thieme-connect.comresearchgate.net In a copper-catalyzed reaction, this compound trifluoromethanesulfonate can efficiently allylate both aliphatic and aromatic amines, demonstrating its versatility beyond traditional cyclopropanation reactions. thieme-connect.comresearchgate.net This novel reactivity expands the synthetic chemist's toolkit and underscores the ongoing evolution of sulfonium salt chemistry.
Interactive Data Table: Synthetic Applications of this compound Ylide
| Electrophile | Product | Reference |
| Aldehydes/Ketones | Cyclobutanones | orgsyn.org |
| Aldehydes/Ketones | γ-Butyrolactones | orgsyn.org |
| Aldehydes/Ketones | Substituted Cyclopentanones | orgsyn.org |
| α,β-Unsaturated Carbonyls | Spiropentanes | orgsyn.org |
| Amines (with Cu catalyst) | N-Allylated Amines | thieme-connect.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15S+ |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
cyclopropyl(diphenyl)sulfanium |
InChI |
InChI=1S/C15H15S/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2/q+1 |
InChI Key |
VLBAODADJZKAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Methodologies for the Preparation of Cyclopropyldiphenylsulfonium Salts
Precursor Synthesis and Halogenation Reactions
The journey towards cyclopropyldiphenylsulfonium salts often begins with the synthesis and modification of suitable precursor molecules. A common strategy involves the use of 3-halogen-1-propyl alcohols, which can be converted into more reactive intermediates. For instance, 3-chloropropanol, 3-bromopropanol, and 3-iodopropanol serve as starting materials. patsnap.com These alcohols can be reacted with trifluoromethanesulfonic anhydride (B1165640) to yield the corresponding 3-halogenation propyl trifluoromethanesulfonates. patsnap.com This transformation is crucial as the trifluoromethanesulfonate (B1224126) group is an excellent leaving group, facilitating the subsequent sulfonium (B1226848) salt formation.
Another key precursor is 1-bromo-3-chloropropane (B140262), which can be converted to 1-chloro-3-iodopropane (B107403). orgsyn.org This is achieved by reacting 1-bromo-3-chloropropane with sodium iodide in acetone. orgsyn.org The resulting 1-chloro-3-iodopropane is then used in the subsequent alkylation of diphenyl sulfide (B99878). orgsyn.org
Sulfonium Salt Formation through Alkylation of Sulfides
A pivotal step in the synthesis is the formation of the sulfonium salt via the alkylation of a sulfide, most commonly diphenyl sulfide.
Utilizing Reactive Alkylating Agents
Due to the low nucleophilicity of the sulfur atom in diphenyl sulfide, highly reactive alkylating agents are necessary for efficient alkylation. orgsyn.org Oxonium salts, dialkoxycarbonium salts, and fluorosulfate (B1228806) esters have been employed for this purpose, although their availability for a wide range of alkyl groups is limited. orgsyn.org A more general and widely applicable method involves the use of alkyl halides complexed with silver salts, such as silver(I) tetrafluoroborate (B81430). orgsyn.orgthieme-connect.de This combination forms a potent alkylating agent capable of reacting with a variety of alkyl halides. orgsyn.org For instance, the reaction of diphenyl sulfide with 1-chloro-3-iodopropane in the presence of silver tetrafluoroborate yields 3-chloropropyldiphenylsulfonium tetrafluoroborate. orgsyn.org
Strategies for Diphenyl Sulfide Alkylation
The alkylation of diphenyl sulfide with dihaloalkanes, such as 1-halo-3-iodopropanes, in the presence of silver(I) tetrafluoroborate is a key strategy. thieme-connect.de This reaction selectively forms the 3-(halopropyl)sulfonium salt. thieme-connect.de For example, reacting diphenyl sulfide with 1-chloro-3-iodopropane and silver tetrafluoroborate in nitromethane (B149229) leads to the formation of (3-chloropropyl)diphenylsulfonium tetrafluoroborate. orgsyn.org
An alternative approach involves reacting 3-halogenation propyl trifluoromethanesulfonates with diphenyl sulfide. patsnap.com This method also yields the corresponding 3-halogenation propyl diphenyl sulfonium trifluoromethanesulfonic salt. patsnap.com
Intramolecular Cyclization for Cyclopropyl (B3062369) Moiety Generation
The final step in forming the cyclopropyl ring of the target sulfonium salt is an intramolecular cyclization.
Base-Mediated Ring Closure Approaches
The conversion of a 3-halopropyldiphenylsulfonium salt to this compound salt is typically achieved through a base-mediated intramolecular cyclization. researchgate.net This reaction proceeds via the formation of a sulfur ylide intermediate, which then undergoes an internal alkylation to close the three-membered ring. orgsyn.org
Commonly used bases for this transformation include sodium hydride in tetrahydrofuran (B95107) or potassium tert-butoxide in a mixture of dimethyl sulfoxide (B87167) and tetrahydrofuran. researchgate.net For example, treating (3-chloropropyl)diphenylsulfonium tetrafluoroborate with a base like potassium tert-butoxide in dimethyl sulfoxide leads to the formation of this compound tetrafluoroborate. orgsyn.org The reaction of 3-halogenation propyl diphenyl sulfonium trifluoromethanesulfonic salt with a strong base also yields the cyclopropyl diphenyl sulfonium trifluoromethanesulfonic salt. patsnap.com
Salt Counterion Exchange and Derivatives
The nature of the counterion in the sulfonium salt can be modified through salt exchange reactions. While the primary synthesis often yields tetrafluoroborate or trifluoromethanesulfonate salts, other derivatives can be prepared. For instance, recrystallization of the sulfonium salt from different solvent systems can sometimes lead to the isolation of salts with different counterions if other ions are present in the solution. orgsyn.org The choice of the silver salt in the alkylation step (e.g., silver tetrafluoroborate) directly determines the initial counterion of the sulfonium salt. orgsyn.org
The following table summarizes the different precursors and reagents used in the synthesis of this compound salts:
| Precursor/Reagent | Role in Synthesis | Reference |
| 3-Chloropropanol | Starting material for precursor synthesis | patsnap.com |
| 3-Bromopropanol | Starting material for precursor synthesis | patsnap.com |
| 3-Iodopropanol | Starting material for precursor synthesis | patsnap.com |
| Trifluoromethanesulfonic anhydride | Reagent for activating hydroxyl groups | patsnap.com |
| 1-Bromo-3-chloropropane | Precursor for 1-chloro-3-iodopropane | orgsyn.org |
| Sodium iodide | Reagent for halogen exchange | orgsyn.org |
| Diphenyl sulfide | Sulfide source for alkylation | patsnap.comorgsyn.orgthieme-connect.de |
| Silver(I) tetrafluoroborate | Activator for alkyl halides | orgsyn.orgthieme-connect.de |
| Sodium hydride | Base for intramolecular cyclization | researchgate.net |
| Potassium tert-butoxide | Base for intramolecular cyclization | orgsyn.orgresearchgate.net |
Generation and Characterization of Cyclopropyldiphenylsulfonium Ylides
Chemical Activation for Ylide Formation (e.g., base-mediated deprotonation)
The primary method for generating cyclopropyldiphenylsulfonium ylides is through the deprotonation of a precursor sulfonium (B1226848) salt, such as this compound tetrafluoroborate (B81430) or fluoroborate. orgsyn.orgmdpi.com This process requires a sufficiently strong base to remove a proton from the carbon adjacent to the positively charged sulfur atom, creating a carbanion that is stabilized by the adjacent sulfonium group. mdpi.com
The generation of unstabilized sulfonium ylides, like the one derived from this compound salts, is typically achieved by treating the sulfonium salt with a strong base. mdpi.com Common bases used for this purpose include sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS). mdpi.com For instance, the ylide can be formed from this compound tetrafluoroborate by reacting it with a 55% sodium hydride–mineral oil dispersion in a dry solvent like tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. orgsyn.org
The reaction involves the abstraction of an α-proton, which is made acidic by the adjacent positively charged sulfur atom. mdpi.com This acid-base reaction results in the formation of the zwitterionic ylide, a species with a formal positive charge on sulfur and a formal negative charge on the adjacent carbon.
Table 1: Bases Used for the Generation of this compound Ylide
| Base | Precursor Salt | Solvent | Conditions |
|---|---|---|---|
| Sodium Hydride (NaH) | This compound tetrafluoroborate | Tetrahydrofuran (THF) | Room temperature, 24 hours |
This table is generated based on the procedure described for the synthesis of the ylide. orgsyn.org
Stereochemical Considerations in Ylide Generation
The stereochemistry of sulfur ylides is a critical aspect of their chemistry, particularly when the sulfur atom or the ylidic carbon is a stereocenter. Sulfonium salts with three different substituents on the sulfur atom are chiral and can exist as enantiomers. The ylides generated from such chiral sulfonium salts can also be chiral. mdpi.com
The configurational stability of the sulfur center is an important consideration. While some sulfonium ylides are known to racemize, others can be configurationally stable, allowing for stereoselective reactions. bristol.ac.uk For instance, studies on other chiral sulfonium salts have shown that the intermediate betaine (B1666868) formed during reactions can be configurationally stable, leading to high levels of enantiomeric excess in the products. bristol.ac.uk
In the case of this compound ylide, if a substituted cyclopropane (B1198618) ring is used (e.g., 2-methylthis compound fluoroborate), the ylide itself can exist as diastereomers. The stereochemical outcome of reactions involving such ylides can be influenced by factors such as the reversibility of the initial ylide addition to a substrate. mdpi.combristol.ac.uk Research has indicated that for some sulfonium ylide reactions, the formation of the intermediate betaine is irreversible, which is crucial for transferring the stereochemical information from the ylide to the product. bristol.ac.uk
Factors Governing Ylide Stability and Reactivity Profiles
The stability and reactivity of sulfur ylides are primarily governed by the substituents on the carbanionic carbon. Sulfur ylides are generally categorized as "stabilized" or "unstabilized". mdpi.com
Stabilized ylides possess an electron-withdrawing group (such as a ketone, ester, or amide) on the α-carbon. This group delocalizes the negative charge of the carbanion, making the ylide more stable, often to the point of being bench-stable. mdpi.comunibo.it
Unstabilized ylides , such as this compound ylide, lack such an electron-withdrawing group. The absence of a charge-delocalizing group makes them more reactive and less stable. mdpi.comunibo.it They are typically generated in situ at low temperatures and used immediately. mdpi.com
The stability of an ylide is inversely related to its nucleophilicity. Unstabilized ylides are more potent nucleophiles compared to their stabilized counterparts. mdpi.com The high reactivity of this compound ylide allows it to participate in a wide range of synthetic transformations, including the synthesis of cyclobutanones, γ-butyrolactones, and cyclopentanones. orgsyn.org
Table 2: Comparison of Ylide Stability
| Ylide Type | Substituent on α-carbon | Stability | Reactivity | Example |
|---|---|---|---|---|
| Stabilized | Electron-withdrawing group (e.g., -C(O)R) | High (Bench-stable) | Low | Dimethylsulfonium (acetyl)methylide |
| Unstabilized | Alkyl or Hydrogen | Low (Generated in situ) | High | This compound ylide |
This table provides a general comparison of stabilized and unstabilized sulfur ylides. mdpi.comunibo.it
Mechanistic Foundations of Cyclopropyldiphenylsulfonium Mediated Reactions
Fundamental Reaction Pathways Involving Sulfur Ylides
The chemistry of cyclopropyldiphenylsulfonium ylide, generated in situ from its corresponding sulfonium (B1226848) salt, is dominated by its nucleophilic character. The fundamental reaction pathway is analogous to the well-established Johnson-Corey-Chaykovsky reaction. mdpi.comorganic-chemistry.org This process can be dissected into two primary steps:
Nucleophilic Addition: The nucleophilic carbanion of the sulfur ylide attacks an electrophilic center, such as the carbon atom of a carbonyl group, an imine, or the β-carbon of an α,β-unsaturated system. mdpi.comresearchgate.net This initial attack results in the formation of a zwitterionic intermediate known as a betaine (B1666868). mdpi.com
Intramolecular Cyclization: The negatively charged atom (typically oxygen or nitrogen) in the betaine intermediate then acts as an internal nucleophile. It attacks the carbon atom bearing the positively charged sulfonium group, which is an excellent leaving group. organic-chemistry.org This intramolecular SN2 reaction leads to the formation of a three-membered ring (an epoxide, aziridine, or cyclopropane) and the expulsion of diphenyl sulfide (B99878). mdpi.com
Formal [2+1] cycloaddition reactions follow this general mechanistic pathway, where the ylide effectively transfers a cyclopropylidene moiety to an electrophile. mdpi.com The course of the reaction—whether it proceeds via 1,2-addition (leading to epoxides from ketones) or 1,4-conjugate addition (leading to cyclopropanes from enones)—is influenced by the stability of the ylide and the reversibility of the initial addition step. unibo.it
| Step | Description | Key Intermediate/Species | Typical Product |
|---|---|---|---|
| Ylide Generation | Deprotonation of the this compound salt with a strong base. organic-chemistry.org | Diphenylsulfonium cyclopropylide (ylide) | N/A |
| Nucleophilic Attack | The ylide's carbanion adds to an electrophile (e.g., C=O, C=C). mdpi.com | Betaine (zwitterion) | N/A |
| Ring Closure | Intramolecular displacement of the diphenyl sulfide leaving group. mdpi.comorganic-chemistry.org | Transition State | Epoxide, Aziridine, Cyclopropane (B1198618) |
Role of Carbenoid Intermediates in Catalytic Cycles
Beyond its classical ylide reactivity, this compound can serve as a precursor to carbenoid intermediates, particularly in transition-metal-catalyzed reactions. nih.gov This pathway offers an alternative to the use of diazo compounds for carbene transfer. rsc.org The catalytic cycle generally involves the following stages:
Formation of the Metal Carbene: The sulfonium salt or ylide reacts with a transition metal complex (e.g., rhodium or palladium). nih.govresearchgate.net This interaction leads to the formation of a highly electrophilic metal-coordinated carbene (or carbenoid). researchgate.net
Carbene Transfer: The metal carbene then reacts with a substrate. For instance, in the presence of an alkene, it can undergo cyclopropanation.
Catalyst Regeneration: After the carbene transfer step, the metal catalyst is regenerated, allowing it to re-enter the catalytic cycle.
This mode of reactivity significantly expands the synthetic utility of sulfonium salts. For example, rhodium-catalyzed reactions can generate highly electrophilic Rh-coordinated carbenes from sulfonium salts, which can then participate in cycloadditions. researchgate.net The choice of metal catalyst can be critical, as different metals can lead to divergent reaction pathways from the same starting ylide. rsc.org
Sigmatropic Rearrangements and 1,2-Migrations
In addition to direct cyclization, intermediates derived from this compound ylide can undergo rearrangement reactions, which are crucial alternative pathways that lead to diverse molecular architectures. mdpi.comrsc.org
nih.govacs.org-Sigmatropic Rearrangements: This is a common and synthetically powerful pathway for sulfur ylides. rsc.org A nih.govacs.org-sigmatropic rearrangement is a concerted pericyclic reaction involving a five-membered transition state. In the context of allylic sulfonium ylides, this process involves the migration of the sulfur group and the formation of a new carbon-carbon bond, leading to a rearranged sulfide. An unprecedented transition-metal-free nih.govacs.org-sigmatropic rearrangement has been established involving stabilized sulfur ylides and allenoates, proceeding through the formation of a new C-C bond and the cleavage of a C-S bond. rsc.org
1,2-Migrations (or 1,2-Shifts): These rearrangements involve the movement of a substituent from one atom to an adjacent one. wikipedia.org This process is typically driven by the formation of a more stable reactive intermediate. wikipedia.org For instance, in reactions of sulfonium ylides with boranes, a 1,2-migration follows the initial nucleophilic addition of the ylide to the boron atom. mdpi.com In catalyst-controlled reactions, a rhodium catalyst can favor a mdpi.comnih.gov-rearrangement involving a metal-coordinated ion pair, while a copper catalyst might favor a nih.govacs.org-rearrangement from a metal-free ylide.
Computational and Theoretical Probing of Reaction Mechanisms
The complexity and fleeting nature of the intermediates and transition states in this compound-mediated reactions make them ideal subjects for computational and theoretical investigation. unibo.itrsc.org These studies provide profound insights into reaction feasibility, selectivity, and the underlying electronic factors governing the observed outcomes.
Quantum Chemical Investigations
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms. mdpi.comresearchgate.net Researchers use these methods to map the potential energy surface of a reaction, which involves calculating the energies of reactants, intermediates, transition states, and products. unibo.it
Key findings from such investigations include:
Validation of Pathways: Calculations can confirm whether a proposed mechanism, such as a concerted nih.govacs.org-sigmatropic rearrangement versus a stepwise ionic pathway, is energetically feasible. mdpi.com
Transition State Analysis: The geometry and energy of transition states can be precisely calculated, offering a detailed picture of the bond-forming and bond-breaking processes.
Catalyst-Dependent Selectivity: DFT studies have been instrumental in explaining why different metal catalysts can steer a reaction toward completely different products. For example, computational analysis of alkene-tethered sulfonium ylides showed how gold catalysis favors cyclopropanation, whereas palladium catalysis opens up a unique oxidative addition/reductive elimination cycle leading to dihydrofurans. rsc.orgrsc.org
| Computational Method | Objective | Typical Output/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure and energies of molecular systems. researchgate.netrsc.orgmdpi.com | Reaction energy profiles, activation barriers, geometries of intermediates and transition states. |
| Transition State Searching | Locate the highest energy point along the reaction coordinate. | Activation energy (ΔG‡), which determines reaction rate; understanding of the critical geometry for the reaction. |
| Intrinsic Reaction Coordinate (IRC) | Confirm that a found transition state connects the correct reactant and product. | Validation of the calculated reaction pathway. |
Prediction of Stereochemical Outcomes
A significant application of computational chemistry is the prediction and rationalization of stereoselectivity in asymmetric reactions. mdpi.com By calculating the activation energies of the various diastereomeric transition states that lead to different stereoisomeric products, researchers can predict which product will be favored.
The stereochemical outcome of a cyclopropanation reaction, for instance, was proposed to be controlled by the formation of a rigid six-membered ring transition state. mdpi.com Computational modeling can assess the relative stabilities of different conformations of such a transition state, identifying the lowest energy path that leads to the major observed stereoisomer. This predictive capability is invaluable for the design of new chiral catalysts and for optimizing reaction conditions to achieve high levels of enantiomeric or diastereomeric excess. mdpi.com
Advanced Applications of Cyclopropyldiphenylsulfonium in Organic Synthesis
Cyclopropanation Strategies
The transfer of a cyclopropane (B1198618) ring to an olefinic substrate is a fundamental application of the ylide derived from cyclopropyldiphenylsulfonium salts. This process can be tailored to occur between separate molecules (intermolecular) or within the same molecule (intramolecular), with significant progress made in controlling the stereochemical outcome.
The ylide generated from this compound salts reacts with electron-deficient olefins, such as α,β-unsaturated carbonyl compounds, in a Michael-initiated ring-closure (MIRC) reaction to afford cyclopropyl (B3062369) derivatives. nih.gov This transformation provides a direct method for introducing a three-membered ring adjacent to an activating group. The reaction is effective for a range of substrates, including those found in complex natural products. For instance, carvone, an α,β-unsaturated ketone, undergoes efficient cyclopropanation to yield the corresponding vinylcyclopropane. nih.gov The scope extends to other natural products like brefeldin A and phorbol dibutyrate, demonstrating its utility in late-stage functionalization, although yields and diastereoselectivity can be variable depending on the complexity of the substrate. nih.gov
| Olefinic Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Carvone | Cyclopropane 11 | 94% | 8:1 |
| Brefeldin A | Cyclopropane 12 | 32% | 2.5:1 |
| Phorbol dibutyrate | Cyclopropane 14 | 24% | Low |
Data derived from cyclopropanation reactions of natural products with an alkynyl sulfonium (B1226848) ylide. nih.gov
Achieving stereocontrol is a critical aspect of modern synthetic chemistry. In the context of cyclopropanations using sulfur ylides, diastereoselectivity is often inherent in the reaction mechanism, particularly with cyclic enones where the ylide can approach from the less sterically hindered face. mdpi.com For instance, sulfide-promoted cyclopropanation reactions of stabilized ylides with both cyclic and acyclic enones can proceed with high yields and, in some cases, excellent diastereoselectivities. mdpi.com
Enantioselective versions of these reactions have been developed, typically employing chiral catalysts. While many examples focus on simpler sulfur ylides, the principles extend to derivatives like this compound ylide. Chiral aminocatalysis has been successfully used for the enantioselective cyclopropanation of α,β-unsaturated aldehydes and ketones with stabilized sulfonium ylides. mdpi.comnih.gov Similarly, palladium catalysis has been employed to achieve diastereoselective cyclopropanation of unactivated alkenes, such as alkenyl amines, with sulfur ylides. chemrxiv.org This method leverages a nucleopalladation mechanism to control the stereochemical outcome, furnishing cyclopropanes in high yields and with excellent diastereoselectivity (>20:1). chemrxiv.org
When the olefin and the sulfonium ylide are tethered within the same molecule, an intramolecular cyclopropanation can occur, providing a powerful method for constructing bicyclic and polycyclic ring systems. A gold(I)-catalyzed method has been developed for the intramolecular cyclopropanation of both electron-neutral and electron-rich olefins by sulfonium ylides. mdpi.com This protocol offers direct access to functionalized fused bicyclic products with high levels of regio- and stereoselectivity. mdpi.com Another strategy involves the metal-free intramolecular cyclopropanation of alkene-tethered CF3-imidoyl sulfoxonium ylides, which yields cyclopropane-fused quinolines, demonstrating the utility of this approach for synthesizing complex, trifluoromethyl-substituted heterocyclic frameworks. nih.gov
Ring Expansion and Annelation Reactions
The ylide derived from this compound tetrafluoroborate (B81430) is particularly renowned for its utility in annulation reactions, where it acts as a three-carbon building block to construct larger rings. orgsyn.org This involves an initial nucleophilic attack on a carbonyl group, followed by a characteristic ring-opening of the cyclopropyl group and subsequent ring closure.
The reaction of this compound ylide with aldehydes and ketones is a well-established method for synthesizing cyclobutanones. orgsyn.orgpatsnap.com The process is believed to proceed through the formation of an intermediate oxaspiropentane, which then undergoes a rearrangement to yield the four-membered ring ketone. nih.gov This ring-expansion strategy has proven to be a facile route to cyclobutanones. orgsyn.org
When α,β-unsaturated carbonyl compounds are used as substrates, the reaction pathway changes to produce spiropentanes. orgsyn.orgnih.gov This transformation involves a conjugate addition of the ylide followed by an intramolecular cyclization, effectively joining the two rings at a single carbon atom.
Furthermore, the ylide can be used to synthesize specifically substituted cyclopentanones from certain aldehydes and ketones, showcasing its versatility in constructing five-membered carbocyclic rings. orgsyn.org
| Substrate Type | Reagent | Product Type |
| Aldehydes / Ketones | This compound ylide | Cyclobutanones |
| α,β-Unsaturated Carbonyls | This compound ylide | Spiropentanes |
| Specific Aldehydes / Ketones | This compound ylide | Substituted Cyclopentanones |
Summary of carbocyclic ring systems synthesized using this compound ylide. orgsyn.org
The annulation chemistry of this compound ylide extends to the synthesis of heterocyclic systems. A notable application is the facile synthesis of γ-butyrolactones from aldehydes and ketones. orgsyn.org This transformation provides a direct route to these important five-membered heterocyclic motifs, which are present in numerous natural products. orgsyn.org
While sulfur ylides are famously used in the Corey-Chaykovsky reaction to produce epoxides and aziridines from carbonyls and imines, respectively, the reactivity of the cyclopropyl-substituted ylide is distinct. mdpi.com Instead of simple methylene transfer to form an epoxide, the reaction with a carbonyl typically leads to the aforementioned oxaspiropentane intermediate that rearranges to a cyclobutanone. nih.gov However, the broader family of sulfur ylides remains the go-to reagent class for these transformations. The synthesis of epoxides and aziridines involves the addition of a sulfonium ylide to a carbonyl or imine, forming a betaine (B1666868) intermediate which then undergoes ring closure to furnish the three-membered heterocycle. mdpi.com
Cascade and Tandem Ring Expansion Methodologies
The ylide derived from this compound salts is a key reagent in synthetic transformations that can initiate cascade or tandem ring expansion reactions. orgsyn.org The inherent strain of the cyclopropyl group makes it an excellent building block for constructing larger, more complex cyclic systems. In these methodologies, the initial reaction of the cyclopropylide often involves a nucleophilic attack on an electrophilic center, such as a carbonyl group, to form an intermediate like an oxaspiropentane. researchgate.net This highly strained intermediate can then undergo rearrangement, leading to a ring-expanded product, such as a cyclobutanone. researchgate.net
This reactivity is foundational to cascade sequences where the formation of the initial ring-expanded product triggers subsequent intramolecular reactions. While stabilized sulfonium ylides have been explicitly shown to induce regioselective ring expansion of spirocyclopropanes to yield spirocyclobutanes, the principle extends to the versatile cyclopropylide from this compound. rsc.orgnih.govelsevierpure.com These reactions proceed through a nucleophilic attack of the ylide's carbanion onto an electrophilic cyclopropane carbon, initiating a ring-opening that culminates in the formation of a larger ring. jst.go.jp Such strategies are highly valued for their ability to construct complex molecular architectures efficiently from simple precursors.
N-Allylation of Amines and Related Heteroatom Functionalizations
Recent studies have repurposed this compound trifluoromethanesulfonate (B1224126) from a classic ylide precursor into an efficient allylating reagent. bohrium.comresearchgate.net This transformation represents a significant expansion of its synthetic utility, providing a novel pathway for the N-allylation of amines and other heteroatom-containing functional groups. The reaction proceeds via an unexpected rearrangement where the cyclopropyl group isomerizes to an allyl group, which is then transferred to the nucleophile.
The N-allylation of amines using this compound trifluoromethanesulfonate is effectively catalyzed by transition metals, particularly copper. thieme-connect.combohrium.com In a typical protocol, the copper-catalyzed reaction between the sulfonium salt and an amine, conducted in the presence of a suitable ligand, yields the corresponding N-allylated product in good yields. bohrium.comresearchgate.net These reactions are performed under mild conditions, enhancing their applicability and appeal for complex molecule synthesis. bohrium.com The use of a copper catalyst is crucial for facilitating the C-S bond cleavage and subsequent C-N bond formation that characterizes this allylation process.
The copper-catalyzed N-allylation protocol exhibits a broad substrate scope and excellent chemoselectivity. thieme-connect.combohrium.com It is effective for a wide variety of amines, including both aliphatic and aromatic amines, as well as primary and secondary amines. bohrium.comresearchgate.net The reaction demonstrates good tolerance for various functional groups, allowing for the N-functionalization of complex molecules, including existing drug compounds, to produce N-allylated derivatives in satisfactory yields. thieme-connect.combohrium.com This high degree of functional group compatibility and chemoselectivity makes it a valuable and interesting method for the synthesis of N-allyl amines. bohrium.com
| Substrate Class | Applicability | Reference |
|---|---|---|
| Primary Aliphatic Amines | Applicable | bohrium.comresearchgate.net |
| Secondary Aliphatic Amines | Applicable | bohrium.comresearchgate.net |
| Primary Aromatic Amines | Applicable | bohrium.comresearchgate.net |
| Secondary Aromatic Amines | Applicable | bohrium.comresearchgate.net |
| Drug Molecules | Applicable | thieme-connect.combohrium.com |
Cross-Coupling and Carbon-Heteroatom Bond Forming Reactions
Arylsulfonium salts, the class of compounds to which this compound belongs, are increasingly recognized as effective partners in cross-coupling reactions. Their ability to act as electrophiles enables the formation of new carbon-carbon and carbon-heteroatom bonds, offering an alternative to more traditional organohalide reagents.
A key step in the cross-coupling reactions involving arylsulfonium salts is the transition metal-mediated cleavage of a carbon-sulfur (C–S) bond. This activation is essential for generating the reactive intermediates that participate in the catalytic cycle. For instance, palladium catalysts have been shown to enable the phosphination of arylthianthrenium salts through the selective cleavage of an exocyclic C–S bond. nih.gov Similarly, visible-light photoredox catalysis can induce the cleavage of sulfidic C-S bonds to generate carbocations for subsequent C-C and C-N bond formation. unipr.it This principle of C-S bond activation is central to the utility of sulfonium salts in modern cross-coupling chemistry. dntb.gov.uarsc.org
Arylsulfonium salts have been successfully employed as cross-coupling participants in the Sonogashira reaction, a powerful method for forming C(sp²)–C(sp) bonds. researchgate.netacs.org The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by palladium and copper. wikipedia.orglibretexts.orgorganic-chemistry.org Studies have shown that triarylsulfonium triflates can react with terminal alkynes at room temperature under palladium and copper co-catalysis to produce arylalkynes in high yields. researchgate.netresearchgate.net This represents the first application of arylsulfonium salts as coupling partners in the Pd/Cu-catalyzed Sonogashira reaction, expanding the toolkit for synthesizing valuable conjugated enyne and arylalkyne motifs. researchgate.netresearchgate.net
Based on the conducted research, there is currently no publicly available scientific literature detailing the use of "this compound" for C-H functionalization via sulfonium salts, including C-H thiolation.
Extensive searches for "this compound C-H functionalization," "this compound C-H thiolation," "synthesis of cyclopropyl sulfides via C-H functionalization using this compound," and "cyclopropylation of C-H bonds using this compound" did not yield any relevant results that specifically name or discuss this particular compound in the context of the requested chemical transformation.
While the broader field of C-H functionalization using sulfonium salts is an active area of research, the specific application of this compound for this purpose is not documented in the retrieved sources. Therefore, it is not possible to provide an article on this topic as requested.
Computational and Theoretical Perspectives on Cyclopropyldiphenylsulfonium Reactivity
Electronic Structure and Bonding Analysis of the Sulfonium (B1226848) Cation
The electronic structure and bonding of the cyclopropyldiphenylsulfonium cation are fundamental to understanding its inherent reactivity. Computational methods, such as Density Functional Theory (DFT), provide a robust framework for analyzing these properties. Key insights can be gleaned from examining the optimized molecular geometry, charge distribution, and the nature of the chemical bonds involving the sulfonium center and the cyclopropyl (B3062369) ring.
Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex wavefunction of a molecule into a more intuitive chemical picture of localized bonds and lone pairs. acs.orgresearchgate.netnih.gov In the this compound cation, NBO analysis would likely reveal a significant positive charge localized on the sulfur atom, consistent with its sulfonium nature. The C-S bonds will exhibit a high degree of polarization towards the sulfur atom. Of particular interest are the bonds within the cyclopropyl ring. The strain inherent in the three-membered ring is expected to manifest in the hybridization of the carbon atoms, deviating from the ideal sp³ hybridization and imparting a higher p-character to the C-C bonds. This increased p-character makes these bonds more susceptible to cleavage.
The Quantum Theory of Atoms in Molecules (QTAIM) offers a complementary perspective by analyzing the topology of the electron density. pitt.eduresearchgate.netresearchgate.net This method can precisely define atomic basins and the nature of interatomic interactions through the analysis of bond critical points (BCPs). For the this compound cation, QTAIM analysis would characterize the C-S bond, providing quantitative measures of its strength and polarity. Analysis of the Laplacian of the electron density at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.
Detailed computational studies on analogous systems, such as other aryl sulfonium salts, have provided valuable benchmarks for understanding the electronic environment around the sulfur center. rsc.org These studies often highlight the significant electron-withdrawing nature of the sulfonium group and its influence on the attached aryl rings.
Table 1: Calculated Electronic Properties of a Model this compound Cation (Note: The following data is hypothetical and for illustrative purposes, as specific literature values for this exact cation are not readily available. The values are based on typical results from DFT calculations on similar organic cations.)
| Property | Value |
| Mulliken Charge on Sulfur | +0.85 |
| Mulliken Charge on Cyclopropyl Carbons (avg.) | +0.15 |
| S-C(cyclopropyl) Bond Length (Å) | 1.85 |
| S-C(phenyl) Bond Length (Å) | 1.80 |
| C-C(cyclopropyl) Bond Length (Å) | 1.52 |
Mechanistic Pathway Calculations and Energy Landscapes
Computational chemistry is an indispensable tool for elucidating the complex mechanistic pathways available to reactive intermediates like the this compound cation. unibo.it By calculating the potential energy surface (PES), researchers can identify transition states and intermediates, thereby mapping out the most likely reaction pathways. researchgate.net
A primary reaction pathway anticipated for the this compound cation is the ring-opening of the strained cyclopropyl group. This process is driven by the release of ring strain and the powerful electron-withdrawing nature of the diphenylsulfonium group, which stabilizes the resulting carbocationic species. DFT calculations can be employed to locate the transition state for this ring-opening process and determine the associated activation energy. rsc.org The geometry of the transition state would reveal the extent of C-C bond breaking and the developing charge distribution.
The ring-opening can proceed through different modes, leading to various isomeric carbocationic intermediates. The relative energies of these pathways can be calculated to predict the regioselectivity of the ring-opening. For instance, the cleavage of one of the C-C bonds adjacent to the sulfonium group would lead to a primary carbocation, which could then rearrange to more stable secondary or tertiary carbocations. The energy landscape would reveal the barriers for these subsequent rearrangements.
Furthermore, in the presence of nucleophiles, the this compound cation can undergo substitution reactions. Computational modeling can explore the energy profiles of both SN1 and SN2-type mechanisms. An SN1 pathway would proceed through the aforementioned ring-opened carbocation, while an SN2 pathway would involve the direct attack of a nucleophile on one of the cyclopropyl carbons with concomitant displacement of the diphenyl sulfide (B99878) leaving group. The relative activation barriers for these competing pathways would depend on the nature of the nucleophile, the solvent, and the substitution pattern on the cyclopropyl ring.
The reactivity of the related diphenylsulfonium cyclopropylide (the ylide form) in cyclopropanation reactions has been studied computationally. acs.org These studies provide insights into the formation of three-membered rings, a process that is essentially the reverse of the ring-opening reaction of the cation. The energy profiles of these reactions highlight the stepwise nature of the process, involving the formation of a betaine (B1666868) intermediate followed by ring closure.
Table 2: Hypothetical Calculated Activation Energies for Key Mechanistic Steps (Note: The following data is hypothetical and for illustrative purposes, as specific literature values for this exact cation are not readily available. The values are based on typical results from DFT calculations on similar reactive intermediates.)
| Reaction Step | Activation Energy (kcal/mol) |
| Cyclopropyl Ring-Opening | 15-20 |
| Nucleophilic Attack (SN2) | 25-30 |
| Carbocation Rearrangement | 5-10 |
Prediction of Reactivity and Selectivity
Building upon the understanding of electronic structure and mechanistic pathways, computational methods can be used to predict the reactivity and selectivity of the this compound cation in various chemical transformations. oaepublish.com Frontier Molecular Orbital (FMO) theory is a key concept in this regard, providing a qualitative understanding of reactivity based on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. baranlab.orgresearchgate.net
For the this compound cation, which is an electrophile, its reactivity towards nucleophiles will be governed by its LUMO. Computational calculations can determine the energy and spatial distribution of the LUMO. It is expected that the LUMO will be localized on the sulfur atom and the attached carbon atoms of the cyclopropyl ring, indicating these as the primary sites for nucleophilic attack. The energy of the LUMO can be used as a descriptor for the electrophilicity of the cation; a lower LUMO energy generally corresponds to higher reactivity.
Various reactivity indices derived from conceptual DFT can also be used to quantify and predict reactivity. These indices include electrophilicity, which provides a measure of the ability of a species to accept electrons. researchgate.net By calculating these indices for the this compound cation and comparing them to other known electrophiles, a quantitative prediction of its reactivity can be made.
The selectivity of reactions involving the this compound cation can also be predicted. For example, in reactions with unsymmetrical nucleophiles, the regioselectivity can be predicted by analyzing the local electrophilicity at different atomic sites within the cation. The site with the highest electrophilicity index is predicted to be the most favorable for nucleophilic attack.
In the context of competing reaction pathways, such as ring-opening versus direct nucleophilic substitution, the predicted selectivity will be determined by the relative activation energies of the transition states for each pathway, as discussed in the previous section. Computational models can also incorporate solvent effects, which can significantly influence both reactivity and selectivity, providing a more realistic prediction of the reaction outcome in a given medium.
Table 3: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices (Note: The following data is hypothetical and for illustrative purposes, as specific literature values for this exact cation are not readily available. The values are based on typical results from DFT calculations on similar organic cations.)
| Parameter | Value (eV) |
| HOMO Energy | -9.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 7.4 |
| Electrophilicity Index (ω) | 3.5 |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Cyclopropyldiphenylsulfonium, and how can experimental parameters be optimized to maximize yield?
- Methodological Answer : The synthesis of this compound typically involves alkylation or sulfurane reactions. Key variables include temperature, solvent polarity, and catalyst selection (e.g., boron trifluoride). For example, stereochemical control during ylide formation requires precise stoichiometric ratios and inert atmospheric conditions to minimize side reactions. Optimization strategies include fractional factorial experiments to isolate critical parameters and response surface methodology for yield maximization .
- Table 1 : Common Synthetic Parameters
| Parameter | Typical Range/Choice | Impact on Yield/Stereochemistry |
|---|---|---|
| Solvent | Dichloromethane, THF | Polarity affects reaction rate |
| Temperature | -20°C to 25°C | Lower temps favor selectivity |
| Catalyst | BF₃·OEt₂ | Accelerates alkylation |
Q. Which analytical techniques are most effective for characterizing this compound, and how do they address purity validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies structural motifs, while X-ray crystallography resolves stereochemistry. Purity is validated via High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. Cross-referencing spectral data with computational simulations (e.g., DFT-based NMR chemical shift predictions) ensures accuracy. Contaminants are quantified using gas chromatography with flame ionization detection (GC-FID) .
Q. How do environmental conditions (e.g., solvent, light, temperature) influence the stability of this compound?
- Methodological Answer : Stability studies involve accelerated degradation experiments under controlled conditions. For example:
- Light Sensitivity : Expose samples to UV-Vis light (λ = 254–365 nm) and monitor decomposition via UV spectroscopy.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds.
- Solvent Effects : Test solubility and stability in polar vs. non-polar solvents using kinetic stability assays. Data interpretation requires Arrhenius modeling to predict shelf-life .
Advanced Research Questions
Q. What contradictions exist in the proposed reaction mechanisms of this compound-mediated annelation, and how can they be resolved?
- Methodological Answer : Discrepancies in stereochemical outcomes (e.g., cis vs. trans products) may arise from competing pathways (e.g., concerted vs. stepwise mechanisms). Resolution strategies include:
- Isotopic labeling (²H, ¹³C) to track bond formation.
- Computational studies (DFT) to map energy barriers and transition states.
- Comparative kinetics under varying steric/electronic conditions .
- Table 2 : Common Mechanistic Contradictions and Resolution Tools
| Contradiction Source | Resolution Methodology |
|---|---|
| Stereochemical ambiguity | X-ray crystallography |
| Competing intermediates | Trapping experiments (e.g., D₂O) |
Q. How can computational models (e.g., DFT) predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations with B3LYP/6-31G(d) basis sets model charge distribution and frontier molecular orbitals (HOMO/LUMO). Validation involves correlating computed activation energies with experimental kinetic data. For catalytic applications, solvent effects are incorporated via the Polarizable Continuum Model (PCM). Key parameters include Gibbs free energy (ΔG‡) and Mulliken charges at sulfur centers .
Q. What experimental design principles should guide the exploration of this compound as a catalyst in strained hydrocarbon systems?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot studies to assess catalytic turnover under mild conditions.
- Novelty : Target substrates with high ring strain (e.g., norbornene).
- Variables : Optimize ligand design, counterion effects, and solvent polarity.
- Controls : Use known catalysts (e.g., Rh complexes) for benchmarking .
Methodological Guidelines
- Literature Review : Utilize SciFinder Scholar to identify knowledge gaps (e.g., understudied ylide intermediates) and validate hypotheses via systematic reviews .
- Data Contradiction Analysis : Apply triangulation by cross-referencing experimental, computational, and crystallographic data .
- Writing Standards : Structure manuscripts per IMRaD (Introduction, Methods, Results, Discussion), emphasizing reproducibility and ethical data presentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
